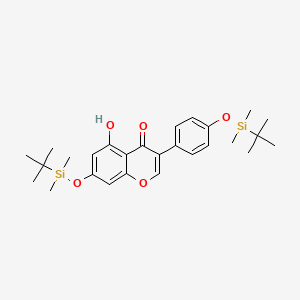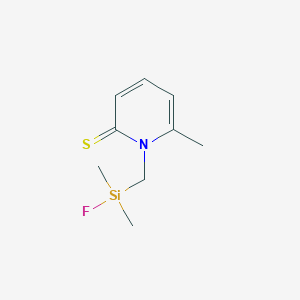
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C₁₃H₉ClN₂O₄. It is known for its unique chemical structure, which includes a benzamide core substituted with a chlorine atom, a hydroxyl group, and a nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as phosphorus trichloride (PCl₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
- Dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., toluene).
- Add 4-nitroaniline and phosphorus trichloride to the reaction mixture.
- Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- Cool the reaction mixture and isolate the product by filtration or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
- 5-chloro-2-hydroxy-N-(2-chloro-4-nitrophenyl)benzamide
- 5-chloro-2-hydroxy-N-(4-aminophenyl)benzamide
Uniqueness
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a nitrophenyl group allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Número CAS |
4638-49-7 |
|---|---|
Fórmula molecular |
C13H9ClN2O4 |
Peso molecular |
292.67 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(5-3-9)16(19)20/h1-7,17H,(H,15,18) |
Clave InChI |
HTXGLMUZXAFRII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)









![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

